molecular formula C9H6FNO2 B174297 Methyl 4-cyano-2-fluorobenzoate CAS No. 175596-01-7

Methyl 4-cyano-2-fluorobenzoate

Cat. No. B174297
M. Wt: 179.15 g/mol
InChI Key: BTSFXVSAECXZNJ-UHFFFAOYSA-N
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Patent
US08404709B2

Procedure details

16.10 g (89.9 mmol) of methyl 4-cyano-2-fluorobenzoate are dissolved in 150 ml of methanol. Then 3.40 g (89.9 mmol) of sodium borohydride are added in portions. After the reaction has taken place (TLC check), the mixture is adjusted to pH 3 with dilute hydrochloric acid and extracted several times with dichloromethane. The combined organic phases are washed with saturated sodium chloride solution and dried with magnesium sulfate. The solvent is then removed in vacuo, and the residue is purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 15:1→3:7). 3.70 g (27.2% of theory) of the title compound are obtained.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7](OC)=[O:8])=[C:5]([F:13])[CH:4]=1)#[N:2].[BH4-].[Na+].Cl>CO>[F:13][C:5]1[CH:4]=[C:3]([CH:12]=[CH:11][C:6]=1[CH2:7][OH:8])[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 15:1→3:7)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.